N-(1H-benzimidazol-2-ylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[(1H-13-Benzodiazol-2-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features both benzodiazole and pyrazole moieties. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-13-Benzodiazol-2-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-13-Benzodiazol-2-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative .
Scientific Research Applications
N-[(1H-13-Benzodiazol-2-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1H-13-Benzodiazol-2-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazolone and pyrazolidine also share structural features and biological activities
Uniqueness
N-[(1H-13-Benzodiazol-2-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the combination of benzodiazole and pyrazole moieties in a single molecule.
Properties
Molecular Formula |
C15H16N6O3 |
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Molecular Weight |
328.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C15H16N6O3/c22-15(6-3-7-20-10-11(8-17-20)21(23)24)16-9-14-18-12-4-1-2-5-13(12)19-14/h1-2,4-5,8,10H,3,6-7,9H2,(H,16,22)(H,18,19) |
InChI Key |
BBRCYSLHXWTEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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